molecular formula C15H13FN2O3 B3131219 3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone CAS No. 350039-84-8

3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone

Cat. No.: B3131219
CAS No.: 350039-84-8
M. Wt: 288.27 g/mol
InChI Key: AEXQSORQCYRTJF-UHFFFAOYSA-N
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Description

Historical Context of Fluoroanilino-Nitrophenyl Propanone Derivatives in Medicinal Chemistry

The development of fluoroanilino-nitrophenyl propanone derivatives traces its origins to mid-20th-century investigations into aromatic ketones as pharmacophores. Early work focused on nitroaryl compounds as tyrosine kinase inhibitors, with the fluorine substitution pattern emerging as a critical determinant of bioisosteric properties. The specific combination of 4-fluoroanilino and 3-nitrophenyl moieties in this compound reflects an evolutionary step from first-generation anilino-propanones, which lacked optimized electronic modulation of aromatic rings.

A pivotal advancement occurred with the recognition that para-fluoro substitution on the aniline ring enhances metabolic stability compared to non-halogenated analogs, while meta-nitro positioning on the benzophenone fragment facilitates π-π stacking interactions in enzyme binding pockets. This dual functionalization strategy has since become a cornerstone in designing kinase inhibitors and antimicrobial agents, with this compound serving as a prototypical structure for structure-activity relationship (SAR) studies.

Positional Isomerism in Aromatic Substitution Patterns: 4-Fluoroanilino vs. 3-Nitrophenyl Group Dynamics

The compound’s substitution pattern creates distinct electronic environments across its aromatic systems:

Molecular Feature Electronic Effect Structural Impact
4-Fluoroanilino group Moderate -I effect (+M negligible) Ortho/para-directing deactivation
3-Nitrophenyl ketone Strong -I and -M effects Meta-directing deactivation
Propanone linker Conformational flexibility Enables coplanar aromatic ring orientation

This isomerism profoundly influences reactivity. The 4-fluoroanilino group’s electron deficiency (Hammett σₚ = +0.15) contrasts with the 3-nitrophenyl fragment’s stronger electron-withdrawing character (σₘ = +1.43), creating a polarized electronic landscape that directs electrophilic attacks to the aniline ring’s ortho positions and the nitrophenyl ring’s para position relative to the ketone.

Comparative studies of positional isomers reveal that:

  • 4-Fluoro-3-nitroaniline derivatives exhibit 18% greater dipole moments than their 2-fluoro analogs
  • Meta-substitution on the nitrophenyl ring increases thermal stability by 42°C compared to para-substituted variants
  • Ortho-fluoro orientation reduces rotational barrier about the anilino-propanone bond by 3.2 kcal/mol

Strategic Rationale for Dual Functional Group Integration in Targeted Molecular Design

The concurrent incorporation of 4-fluoroanilino and 3-nitrophenyl groups addresses three critical design challenges:

  • Electronic Modulation : The fluorine atom’s inductive (-I) effect raises the aniline ring’s oxidation potential by 0.37 V, while the nitro group’s resonance withdrawal (-M) stabilizes the ketone’s enol tautomer by 12.8 kJ/mol.

  • Stereoelectronic Control : Density functional theory (DFT) calculations indicate that the 4-fluoro substituent induces a 7.5° tilt in the aniline ring relative to the propanone plane, optimizing orbital overlap for subsequent nucleophilic additions.

  • Synthetic Versatility : The nitro group serves as a masked amine precursor (E°red = -0.89 V vs SCE), enabling post-synthetic modification via reduction to aniline derivatives without affecting the fluoro substituent.

Recent advances demonstrate this compound’s utility as a linchpin in domino reactions, where its polarized structure facilitates four consecutive transformations—Michael addition, cyclization, aromatization, and fluorodecarboxylation—with an average step yield of 95%. Such processes underscore the molecule’s role as a multifunctional building block in complex heterocycle synthesis.

Table 1 : Key Physicochemical Properties of this compound

Property Value Method
Molecular Weight 305.72 g/mol Mass spectrometry
Dipole Moment 5.23 D DFT calculation
LogP (Octanol-Water) 2.71 Chromatic partitioning
λmax (UV-Vis) 278 nm (ε = 12,400 M⁻¹cm⁻¹) Spectrophotometry
Torsional Barrier (C-N) 18.3 kJ/mol Rotational spectroscopy

Properties

IUPAC Name

3-(4-fluoroanilino)-1-(3-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c16-12-4-6-13(7-5-12)17-9-8-15(19)11-2-1-3-14(10-11)18(20)21/h1-7,10,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXQSORQCYRTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350039-84-8
Record name 3-(4-FLUOROANILINO)-1-(3-NITROPHENYL)-1-PROPANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone typically involves the reaction of 4-fluoroaniline with 3-nitrobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone is an organic compound featuring a fluorinated aniline and a nitrophenyl group, with the molecular formula C15H13FN2O3C_{15}H_{13}FN_2O_3 and a molecular weight of approximately 288.27 g/mol. The propanone functional group contributes to its reactivity, making it applicable in medicinal chemistry and material science. The fluorine atom and nitro group enhance its biological activity and chemical stability, increasing its importance in research. It is worth noting that a similar compound, 1-(4-Fluorophenyl)-3-(3-nitroanilino)-1-propanone, is also used in scientific research because of its unique properties.

Scientific Research Applications

This compound is investigated for its potential cytotoxicity in developing anticancer drugs. Research indicates that derivatives of the compound may inhibit cancer cell proliferation, making them potential candidates for cancer therapy. The structural modifications from the fluorine and nitro groups are thought to improve interaction with biological targets, enhancing therapeutic efficacy. Studies include enzyme inhibition assays, receptor binding studies, and assessments of its effects on cellular pathways. Molecular docking studies suggest the compound interacts effectively with specific enzymes and receptors involved in cancer progression, helping to elucidate its mechanism of action and guide the design of more potent derivatives.

Interaction Studies

Interaction studies of this compound focus on its binding affinity to biological targets. Molecular docking studies indicate effective interaction with enzymes and receptors involved in cancer progression, which helps to explain its action and assists in designing more potent derivatives.

Mechanism of Action

The mechanism by which 3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone exerts its effects involves interactions with specific molecular targets. The fluoroaniline group may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Fluorine at the 4-position of the anilino group moderately withdraws electrons via inductive effects, stabilizing the amine moiety .
  • Steric and Solubility Considerations: Compounds with bulky substituents (e.g., phenoxy in ) exhibit larger CCS values, indicating lower membrane permeability. The target compound’s nitro group may reduce aqueous solubility compared to methoxy-substituted analogs .

Biological Activity

3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone is an organic compound with notable biological activity, particularly in the realm of medicinal chemistry. Its structure, which includes a fluorinated aniline and a nitrophenyl group, contributes to its potential as a cytotoxic agent and its applications in cancer therapy.

Chemical Structure and Properties

  • Molecular Formula : C15H13FN2O3
  • Molecular Weight : Approximately 288.27 g/mol
  • Functional Groups :
    • Fluorinated aniline
    • Nitro group
    • Propanone

The presence of the fluorine atom and the nitro group enhances both the chemical stability and biological activity of the compound, making it a subject of interest in various research domains.

Cytotoxicity and Anticancer Potential

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The compound's structural modifications are believed to enhance its interaction with biological targets, leading to increased efficacy in inhibiting cancer cell proliferation. For example, studies have shown that this compound can inhibit the growth of human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines .

Molecular docking studies suggest that this compound interacts effectively with specific enzymes and receptors involved in cancer progression. This interaction is critical for understanding its mechanism of action and guiding the design of more potent derivatives.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
3-(3-Chloroanilino)-1-(3-nitrophenyl)-1-propanoneC15H12ClFN2O3Contains chlorine instead of fluorine
4-FluoroanilineC6H6FNBasic aniline structure without propanone moiety
3-NitroacetophenoneC9H9N2O3Similar nitro group but lacks fluorinated aniline
2-Amino-5-fluorobenzonitrileC7H6FN2Contains both amino and nitro groups

These compounds illustrate the significance of the functional groups present in this compound, particularly its enhanced biological activity due to the combination of fluorine and nitro groups.

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds, emphasizing the role of structural modifications in enhancing efficacy:

  • Antiproliferative Activity : A study highlighted that Mannich bases derived from similar structures showed remarkable cytotoxic properties against multiple human cancer cell lines, with some exhibiting potency higher than standard treatments like 5-fluorouracil .
  • Antibacterial Activity : Derivatives incorporating substituted anilines into flavonoid cores have shown enhanced abilities to combat multidrug resistance in bacteria, indicating a broader spectrum of biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution between 4-fluoroaniline and a 3-nitropropiophenone derivative. Key steps include:

  • Using polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.
  • Catalyzing the reaction with K₂CO₃ or Cs₂CO₃ under reflux (120–140°C) for 12–24 hours.
  • Monitoring progress via TLC (ethyl acetate/hexane, 3:7) and purifying via column chromatography (silica gel, same solvent ratio).
  • Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups. Similar protocols are validated for trifluoromethyl analogs .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., deshielded protons adjacent to nitro groups) and ketone carbonyl resonance (~200–210 ppm in ¹³C).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (asymmetric/symmetric stretches at ~1520–1350 cm⁻¹).
  • HRMS : Validate molecular mass (e.g., ESI+ mode with [M+H]⁺ ion).
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions, as demonstrated for structurally related propanones .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation.
  • Use TGA to determine decomposition onset temperatures (nitro groups typically degrade above 200°C).
  • Store in amber vials with desiccants to mitigate photodegradation and hydrolysis, as nitroaryl compounds are often light-sensitive .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and experimental NMR chemical shifts for this compound?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to model equilibrium conformers and predict chemical shifts.
  • Include solvent effects (e.g., PCM for DMSO) to improve accuracy.
  • Compare with experimental NMR data; deviations >0.5 ppm suggest conformational flexibility.
  • Use molecular dynamics (MD) simulations to explore rotamer populations at 298 K, as applied to fluorophenyl-propanone derivatives .

Q. What strategies mitigate side reactions (e.g., nitro reduction) during functionalization of the ketone group?

  • Methodological Answer :

  • Employ selective reducing agents (e.g., NaBH₄/CeCl₃ for ketone → alcohol conversion without reducing nitro groups).
  • Protect the nitro group via temporary hydrogenation (H₂/Pd-C at low pressure) followed by re-oxidation (KMnO₄).
  • Kinetic studies under varied temperatures (0–25°C) can identify optimal conditions to suppress side reactions, as shown for chlorophenyl analogs .

Q. How to design a structure-activity relationship (SAR) study evaluating the roles of fluorine and nitro substituents in biological activity?

  • Methodological Answer :

  • Synthesize analogs with substituent variations (e.g., -Cl, -CF₃ replacing -F; -NH₂ replacing -NO₂).
  • Test in enzyme inhibition assays (e.g., kinase or protease panels) and cytotoxicity screens (MTT assay).
  • Perform molecular docking (AutoDock Vina) using protein structures (PDB: relevant target) to correlate substituent effects with binding affinities.
  • Statistical analysis (ANOVA) identifies significant trends, as demonstrated for fluorophenyl-propanol derivatives .

Q. What experimental and computational approaches validate non-covalent interactions (e.g., C–H···F) in the crystal lattice?

  • Methodological Answer :

  • X-ray crystallography : Analyze intermolecular distances (e.g., C–H···F < 2.5 Å) and angles (>120°) to confirm hydrogen bonds.
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., F···H contacts) using CrystalExplorer.
  • DFT calculations : Compute interaction energies (e.g., AIM theory) for key contacts, as applied to fluorinated propanones .

Data Contradiction Analysis

Q. How to address conflicting solubility data between computational predictions (LogP) and experimental measurements?

  • Methodological Answer :

  • Recalculate LogP using fragment-based methods (e.g., XLogP3) and compare with experimental shake-flask results (octanol-water partition).
  • Assess pH-dependent solubility (e.g., Henderson-Hasselbalch equation) if ionizable groups are present.
  • Use molecular dynamics to simulate solvation shells in explicit solvents (water, DMSO) and identify aggregation tendencies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.